molecular formula C19H22N4O4S B2622352 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide CAS No. 899994-09-3

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide

Cat. No.: B2622352
CAS No.: 899994-09-3
M. Wt: 402.47
InChI Key: KOFOVPZPLAKTDS-UHFFFAOYSA-N
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Description

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a complex organic compound featuring a benzodioxole moiety and a thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is unique due to its combination of a benzodioxole moiety and a thieno[3,4-c]pyrazole core, which imparts distinct chemical and biological properties. Its ability to target microtubules and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-19(2,3)23-16(12-8-28-9-13(12)22-23)21-18(25)17(24)20-7-11-4-5-14-15(6-11)27-10-26-14/h4-6H,7-10H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFOVPZPLAKTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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